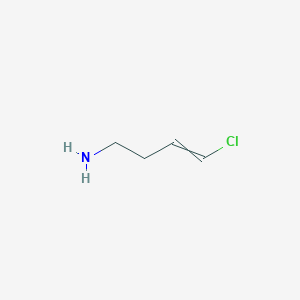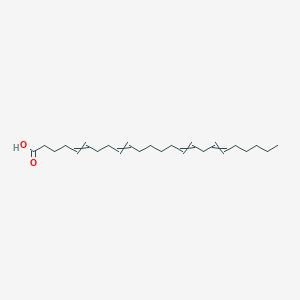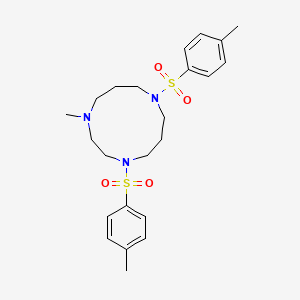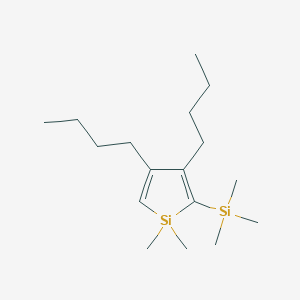
4-Chlorobut-3-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Clorobuta-3-en-1-amina es un compuesto orgánico con la fórmula molecular C4H8ClN. Es una amina clorada con un doble enlace en su estructura, lo que la convierte en una amina insaturada.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
4-Clorobuta-3-en-1-amina puede sintetizarse a través de varios métodos. Un enfoque común implica la reacción de 1,4-diclorobuta-2-eno con amoníaco o una amina en condiciones adecuadas. Por ejemplo, la reacción de 1,4-diclorobuta-2-eno con dimetilamina en presencia de un catalizador de transferencia de fase como el cloruro de trietilbencilamonio puede producir N,N-dimetil-4-clorobuta-2-enil-1-amina .
Métodos de Producción Industrial
La producción industrial de 4-Clorobuta-3-en-1-amina normalmente implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El uso de catálisis de transferencia de fase y condiciones de reacción optimizadas asegura altos rendimientos y pureza del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Clorobuta-3-en-1-amina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.
Reacciones de Adición: El doble enlace en el compuesto puede participar en reacciones de adición con electrófilos.
Oxidación y Reducción: El grupo amina puede ser oxidado o reducido en condiciones apropiadas.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como la azida de sodio o el cianuro de potasio pueden utilizarse para reacciones de sustitución nucleofílica.
Adición: Electrófilos como el bromo o los haluros de hidrógeno pueden añadirse al doble enlace.
Oxidación: Agentes oxidantes como el permanganato de potasio pueden oxidar el grupo amina.
Reducción: Agentes reductores como el hidruro de litio y aluminio pueden reducir el compuesto.
Principales Productos Formados
Sustitución: Productos como azido- o ciano-sustituidos butenos.
Adición: Derivados dibromo o dihalo.
Oxidación: Derivados de amina oxidada.
Reducción: Derivados de amina reducida.
Aplicaciones Científicas De Investigación
4-Clorobuta-3-en-1-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como bloque de construcción para productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción de 4-Clorobuta-3-en-1-amina implica su reactividad con varios objetivos moleculares. El compuesto puede interactuar con nucleófilos y electrófilos debido a la presencia del átomo de cloro y el doble enlace. Estas interacciones pueden conducir a la formación de nuevos enlaces químicos y la modificación de los existentes .
Comparación Con Compuestos Similares
Compuestos Similares
4-Clorobuta-2-en-1-amina: Estructura similar pero con el doble enlace en una posición diferente.
3-Clorobuta-2-en-1-amina: Otro isómero con el cloro y el doble enlace en diferentes posiciones.
Singularidad
4-Clorobuta-3-en-1-amina es única debido a su estructura específica, que permite patrones de reactividad y aplicaciones distintos en comparación con sus isómeros.
Propiedades
Número CAS |
918871-90-6 |
|---|---|
Fórmula molecular |
C4H8ClN |
Peso molecular |
105.56 g/mol |
Nombre IUPAC |
4-chlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1,3H,2,4,6H2 |
Clave InChI |
QPXYSYQMXDSCMS-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)


